1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Description
1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Alavi et al. (2017) explored the synthesis of different quinoxalines, including structures similar to 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, through reactions involving o-phenylene diamine and 2-bromoacetophenones. This process was catalyst-free and conducted in ethanol, leading to the creation of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited notable antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in developing new antimicrobial agents (Alavi et al., 2017).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov et al. (2020) investigated the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to N-(quinolin-5-yl)thiophene-2-carboxamide. Following a series of reactions, they synthesized 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, which underwent various electrophilic substitution reactions. This study highlights the reactivity and potential utility of pyrroloquinoline derivatives in organic synthesis, providing insights into their application in designing novel compounds with specific functionalities (Aleksandrov et al., 2020).
Potential in Antitubercular Agents
Karkara et al. (2020) conducted a study on the synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, aiming to discover new antitubercular agents. These compounds were synthesized by integrating amino ether linkages with a diarylquinoline skeleton, showing significant in vitro activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds in contributing to the development of new treatments for tuberculosis (Karkara et al., 2020).
Conformational Solvatochromism Study
Goszczycki et al. (2021) synthesized phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivatives and studied their conformational solvatochromism. The study revealed that these compounds exhibit positive solvatochromism, indicating a shift in their absorption spectrum depending on the solvent polarity. This behavior was attributed to conformational changes induced by hydrogen bonding with strong acceptors, suggesting applications in the field of molecular sensors and materials science (Goszczycki et al., 2021).
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-25-10-5-9-22-17(19)16(27(23,24)14-8-4-11-26-14)15-18(22)21-13-7-3-2-6-12(13)20-15/h2-4,6-8,11H,5,9-10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZYTAZNNBGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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